Cas no 443986-69-4 (N-(4-methanesulfonylphenyl)methylhydroxylamine)

N-(4-Methanesulfonylphenyl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group linked to a methanesulfonyl-substituted phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals and fine chemicals. The methanesulfonyl group enhances stability and influences electronic properties, facilitating selective transformations. Its hydroxylamine moiety is useful in nucleophilic additions, oxidation reactions, and the synthesis of heterocycles. The compound's well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise functional group manipulation. Proper handling is advised due to potential sensitivity.
N-(4-methanesulfonylphenyl)methylhydroxylamine structure
443986-69-4 structure
Product Name:N-(4-methanesulfonylphenyl)methylhydroxylamine
CAS No:443986-69-4
MF:C8H11NO3S
MW:201.242841005325
CID:6024922
PubChem ID:82607795
Update Time:2025-06-25

N-(4-methanesulfonylphenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-methanesulfonylphenyl)methylhydroxylamine
    • N-[(4-methanesulfonylphenyl)methyl]hydroxylamine
    • 443986-69-4
    • EN300-1990150
    • Inchi: 1S/C8H11NO3S/c1-13(11,12)8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
    • InChI Key: QKCUDNXNRQAOMB-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(CNO)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 201.04596439g/mol
  • Monoisotopic Mass: 201.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.8Ų

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Additional information on N-(4-methanesulfonylphenyl)methylhydroxylamine

N-(4-Methanesulfonylphenyl)methylhydroxylamine: A Comprehensive Overview

The compound with CAS No 443986-69-4, commonly referred to as N-(4-methanesulfonylphenyl)methylhydroxylamine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a methanesulfonyl group attached to a phenyl ring and a methylhydroxylamine moiety. The methanesulfonylphenyl group imparts distinct electronic and steric properties, making this compound versatile for various applications.

Recent studies have highlighted the potential of N-(4-methanesulfonylphenyl)methylhydroxylamine in drug discovery, particularly in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex heterocyclic compounds, which are often key components in modern pharmaceuticals. The methylhydroxylamine group within this compound facilitates nucleophilic substitution reactions, enabling the construction of diverse molecular frameworks with tailored biological activities.

In terms of synthesis, N-(4-methanesulfonylphenyl)methylhydroxylamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the methanesulfonyl group, which acts as an excellent leaving group under specific reaction conditions. The development of efficient synthetic routes has been a focal point for chemists aiming to scale up production for industrial applications.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the creation of high-performance polymers and coatings that exhibit enhanced thermal stability and mechanical strength. The integration of methanesulfonylphenyl functionalities into polymer backbones has been shown to significantly improve their performance under harsh environmental conditions.

From a structural perspective, N-(4-methanesulfonylphenyl)methylhydroxylamine exhibits a planar aromatic system due to the phenyl ring, which contributes to its stability and reactivity. The methanesulfonyl group introduces electron-withdrawing effects, thereby activating the ring towards electrophilic substitution reactions. This property is exploited in various chemical transformations to generate derivatives with novel functionalities.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations have revealed that the methylhydroxylamine group induces specific charge distributions within the molecule, influencing its reactivity and selectivity in chemical reactions. These insights are invaluable for designing more efficient synthetic pathways and optimizing reaction conditions.

In conclusion, N-(4-methanesulfonylphenyl)methylhydroxylamine stands out as a critical compound in contemporary chemical research. Its unique structure, combined with its versatile reactivity, positions it as a valuable tool in drug discovery, materials science, and beyond. As researchers continue to explore its potential applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing technological and medical innovations.

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